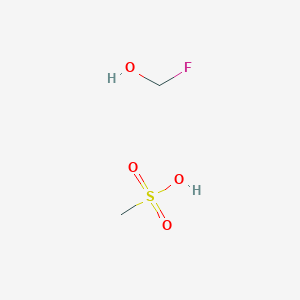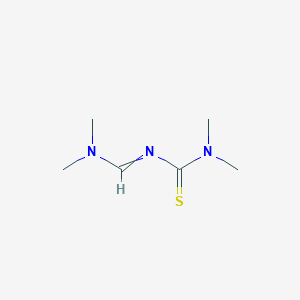![molecular formula C14H23BrO2Si B14304587 (2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane CAS No. 113493-52-0](/img/structure/B14304587.png)
(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane is an organosilicon compound that features a bromoethyl group attached to a phenoxy moiety, which is further connected to a methoxyethyl group and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane typically involves a multi-step process. One common method starts with the reaction of 3-(2-bromoethyl)phenol with methoxyethyl chloride in the presence of a base such as potassium carbonate to form the intermediate 2-{[3-(2-bromoethyl)phenoxy]methoxy}ethanol. This intermediate is then reacted with trimethylchlorosilane in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: Products include quinones and other oxidized phenoxy derivatives.
Reduction: Products include ethyl derivatives and other reduced forms.
科学研究应用
Chemistry
In organic synthesis, (2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane is used as a building block for the synthesis of more complex molecules
Biology
The compound’s ability to undergo substitution reactions makes it useful in the modification of biomolecules. It can be used to attach bioactive groups to proteins or nucleic acids, facilitating the study of biological processes and the development of bioconjugates.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties
Industry
In the materials science industry, this compound is used in the synthesis of silane coupling agents, which enhance the adhesion between organic polymers and inorganic materials. This is particularly useful in the production of composite materials and coatings.
作用机制
The mechanism of action of (2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane depends on its specific application. In chemical reactions, the bromoethyl group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound can modify biomolecules through covalent bonding, altering their function and activity. The trimethylsilyl group can also protect reactive sites during synthesis, preventing unwanted side reactions.
相似化合物的比较
Similar Compounds
(2-{[3-(2-Chloroethyl)phenoxy]methoxy}ethyl)(trimethyl)silane: Similar structure but with a chloroethyl group instead of a bromoethyl group.
(2-{[3-(2-Iodoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane: Similar structure but with an iodoethyl group instead of a bromoethyl group.
(2-{[3-(2-Fluoroethyl)phenoxy]methoxy}ethyl)(trimethyl)silane: Similar structure but with a fluoroethyl group instead of a bromoethyl group.
Uniqueness
The presence of the bromoethyl group in (2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts. This increased reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired.
属性
CAS 编号 |
113493-52-0 |
|---|---|
分子式 |
C14H23BrO2Si |
分子量 |
331.32 g/mol |
IUPAC 名称 |
2-[[3-(2-bromoethyl)phenoxy]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C14H23BrO2Si/c1-18(2,3)10-9-16-12-17-14-6-4-5-13(11-14)7-8-15/h4-6,11H,7-10,12H2,1-3H3 |
InChI 键 |
XSZMDGDFPIUAMW-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOCOC1=CC=CC(=C1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


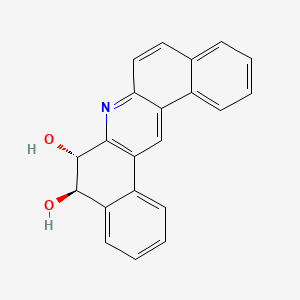
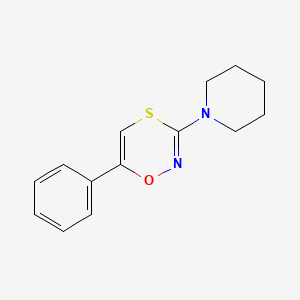
![Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate](/img/structure/B14304528.png)

![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
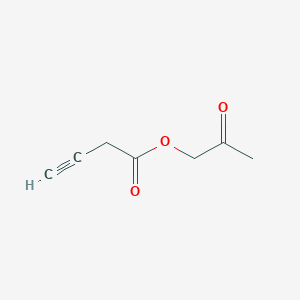
![3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B14304553.png)
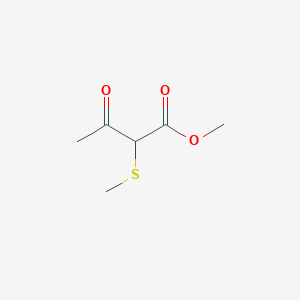


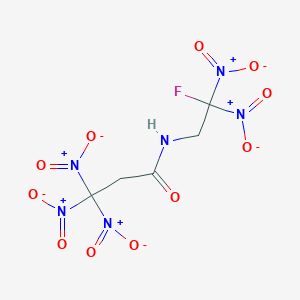
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
